molecular formula C8H9N5 B1433743 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine CAS No. 1414568-74-3

1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1433743
CAS RN: 1414568-74-3
M. Wt: 175.19 g/mol
InChI Key: WIRBXKCRUGPGEV-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine” is a nitrogen-containing heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a pyrazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring attached to a pyrazine ring. The 1-methyl group would be attached to the nitrogen atom of the pyrazole ring.


Chemical Reactions Analysis

The chemical reactions of “this compound” would likely be influenced by the presence of the pyrazole and pyrazine rings, which are both electron-deficient and could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the pyrazole and pyrazine rings. These rings are aromatic and would contribute to the compound’s stability and solubility .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including "1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine," have been synthesized and characterized through various methods, demonstrating their utility in organic chemistry and material science. The synthesis of these compounds typically involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to a range of pyrazole derivatives (Titi et al., 2020). These compounds are characterized using techniques like FT-IR, UV-visible spectroscopy, proton NMR, mass spectroscopy, and single-crystal X-ray crystallography, providing detailed insights into their molecular structures.

Antimicrobial and Antitumor Activities

Pyrazole derivatives have shown significant biological activities, including antitumor, antifungal, and antibacterial properties. The synthesized compounds have been evaluated for their biological activity against various microbial strains and cancer cells, revealing their potential as pharmacophore sites for developing new therapeutic agents (Titi et al., 2020).

Material Science Applications

In material science, pyrazole derivatives have been utilized in the synthesis of novel materials and as inhibitors for corrosion in metals. The inhibitory effect of certain bipyrazole compounds on the corrosion of pure iron in acidic media has been studied, indicating their efficiency as corrosion inhibitors, which is crucial for protecting industrial materials (Chetouani et al., 2005).

Dyeing Properties

Additionally, pyrazole derivatives have been investigated for their dyeing properties, contributing to the development of new dyes with potential applications in the textile industry. The synthesis and spectroscopic characterization of new azo and bisazo dyes derived from 5-pyrazolones have been explored, showing promising results for their use as colorants in various materials (Bagdatli & Ocal, 2012).

Future Directions

Future research on “1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising area of study .

Biochemical Analysis

Biochemical Properties

1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various kinases, including the vascular endothelial growth factor receptor 2 (VEGFR2) kinase domain . The interaction with VEGFR2 suggests potential kinase inhibitory activity, which could be relevant in the context of cancer treatment. Additionally, this compound may form hydrogen bonds and π-π interactions with other biomolecules, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission, thereby impacting nerve pulse transmission and potentially leading to behavioral changes . Furthermore, this compound has been linked to oxidative stress responses, which can alter cellular components and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific kinase domains, such as VEGFR2, inhibiting their activity and thus affecting downstream signaling pathways . This inhibition can lead to reduced angiogenesis, which is crucial in cancer therapy. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with other biomolecules enhances its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may exhibit different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as kinase inhibition and modulation of oxidative stress responses . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased oxidative damage . These dosage-dependent effects highlight the importance of determining optimal therapeutic windows for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic settings.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for its interactions with specific biomolecules and its overall biological activity.

properties

IUPAC Name

2-methyl-5-pyrazin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-8(9)4-6(12-13)7-5-10-2-3-11-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRBXKCRUGPGEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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